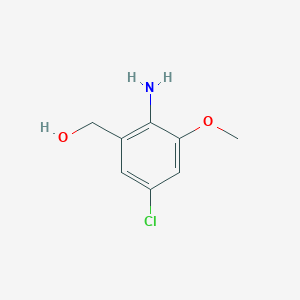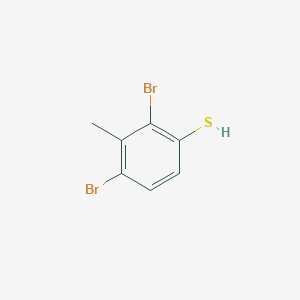![molecular formula C6H9N3O2 B12855022 7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B12855022.png)
7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of triazolo-oxazines This compound is characterized by its unique triazole and oxazine rings fused together, which imparts distinct chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an epoxide, followed by cyclization to form the triazole ring. The methoxy group is introduced through methylation reactions using reagents such as methyl iodide.
Example Synthetic Route:
Starting Materials: Hydrazine derivative and epoxide.
Reaction Conditions: Cyclization in the presence of a base such as sodium hydroxide.
Methylation: Introduction of the methoxy group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazolo-oxazines with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is being explored as a potential drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties.
作用機序
The mechanism of action of 7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. The methoxy group can also play a role in enhancing the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
6,7-Dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine: Lacks the methoxy group, which can affect its solubility and reactivity.
7-Hydroxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine: The hydroxy group can lead to different hydrogen bonding interactions compared to the methoxy group.
7-Methyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine: The methyl group can influence the compound’s steric properties and reactivity.
Uniqueness
7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is unique due to the presence of the methoxy group, which enhances its solubility and potentially its biological activity. The combination of the triazole and oxazine rings provides a versatile scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
7-methoxy-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H9N3O2/c1-10-6-4-11-3-5-2-7-8-9(5)6/h2,6H,3-4H2,1H3 |
InChIキー |
KEMJSCVIZMXJBL-UHFFFAOYSA-N |
正規SMILES |
COC1COCC2=CN=NN12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


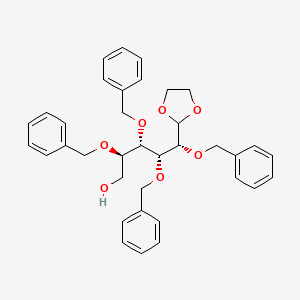
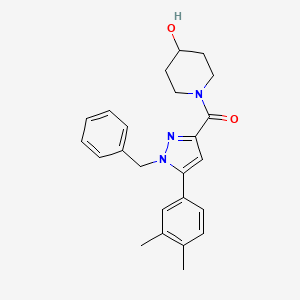
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)
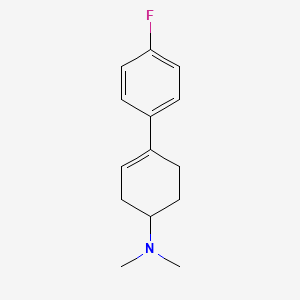
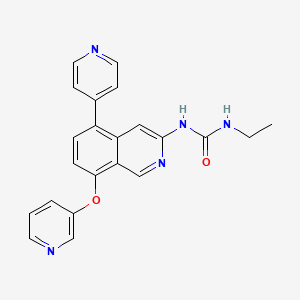
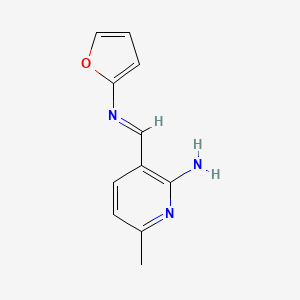
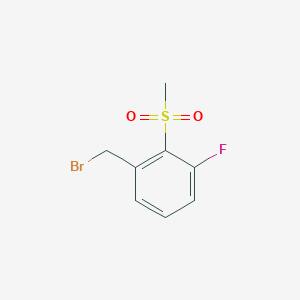
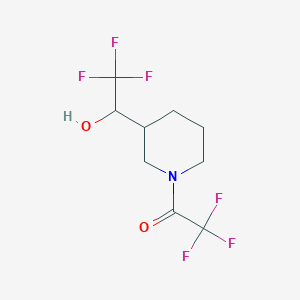
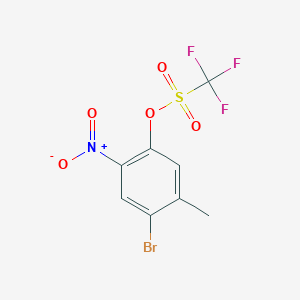
![3-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854990.png)
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12854994.png)
![Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12855004.png)
